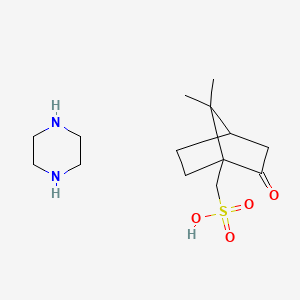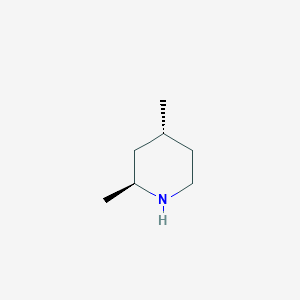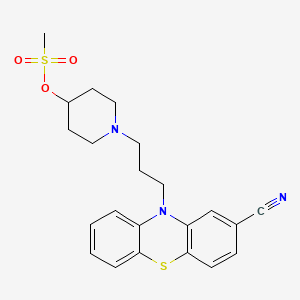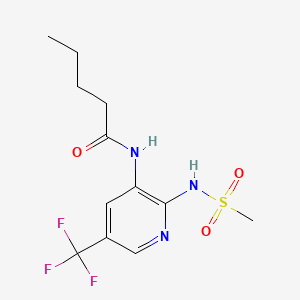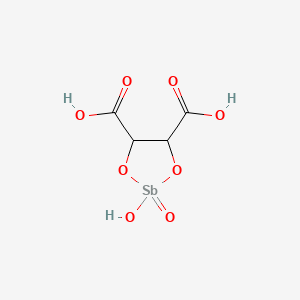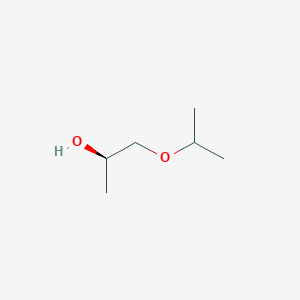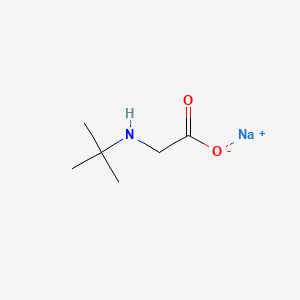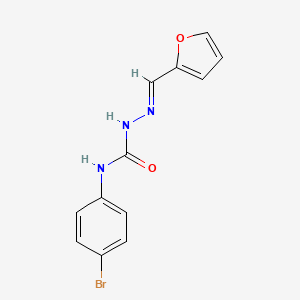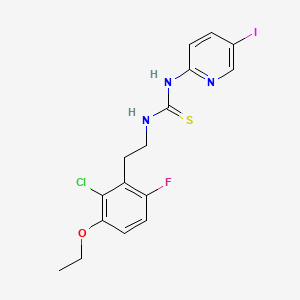
Diallyl dioxide, threo-(R,R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyl dioxide, threo-(R,R)- is a stereoisomer of diallyl dioxide, characterized by its specific arrangement of atoms in space. This compound has the molecular formula C6H10O2 and a molecular weight of 114.1424 g/mol . It is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diallyl dioxide, threo-(R,R)- typically involves the reaction of allyl alcohol with an oxidizing agent under controlled conditions. One common method is the epoxidation of allyl alcohol using peracids or other suitable oxidizing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of diallyl dioxide, threo-(R,R)- often involves large-scale epoxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diallyl dioxide, threo-(R,R)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated products.
Reduction: Reduction reactions can convert the epoxide groups to alcohols or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Diallyl dioxide, threo-(R,R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique stereochemistry makes it valuable in studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems and bioactive compounds, is ongoing.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of diallyl dioxide, threo-(R,R)- involves its interaction with various molecular targets. The epoxide groups in the compound can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Diallyl dioxide, erythro-(R,R)-: Another stereoisomer with different spatial arrangement of atoms.
1,25,6-Dianhydro-3,4-dideoxyhexitol: A related compound with similar functional groups but different stereochemistry.
Uniqueness
Diallyl dioxide, threo-(R,R)- is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications where stereochemical precision is crucial, such as in the synthesis of chiral drugs and the study of enzyme mechanisms .
Properties
CAS No. |
131722-62-8 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(2R)-2-[2-[(2R)-oxiran-2-yl]ethyl]oxirane |
InChI |
InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
HTJFSXYVAKSPNF-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H](O1)CC[C@@H]2CO2 |
Canonical SMILES |
C1C(O1)CCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



